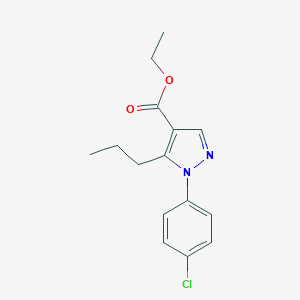

Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-(4-chlorophenyl)-5-propylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O2/c1-3-5-14-13(15(19)20-4-2)10-17-18(14)12-8-6-11(16)7-9-12/h6-10H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHEOHDCVJDCEKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380574 | |

| Record name | Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175137-16-3 | |

| Record name | Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175137-16-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate

This guide provides a comprehensive overview of the synthesis of Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate, a substituted pyrazole derivative of interest to researchers and professionals in drug discovery and development. The pyrazole scaffold is a privileged structure in medicinal chemistry, and this document details a robust and well-established synthetic route, grounded in fundamental organic chemistry principles.

Introduction and Strategic Overview

The target molecule, this compound, belongs to the pyrazole class of heterocyclic compounds, which are known for a wide range of pharmacological activities. The synthesis strategy presented herein is centered around the classical Knorr pyrazole synthesis, a reliable method for the construction of the pyrazole ring. This approach involves the cyclocondensation of a β-ketoester with a hydrazine derivative.

The overall synthetic pathway can be dissected into two primary stages:

-

Formation of the Hydrazone Intermediate: This step involves the synthesis of the key precursors, ethyl 3-oxoheptanoate and 4-chlorophenylhydrazine, followed by their reaction to form ethyl 2-(2-(4-chlorophenyl)hydrazono)-3-oxoheptanoate. The Japp-Klingemann reaction is a highly effective method for this transformation.

-

Cyclization to the Pyrazole Core: The formed hydrazone undergoes an intramolecular cyclization, followed by dehydration, to yield the aromatic pyrazole ring of the final product. This is typically achieved by heating the intermediate, often in the presence of an acid catalyst.

An alternative approach, the Vilsmeier-Haack reaction, can also be employed for the formylation and cyclization of related precursors and will be discussed as a potential alternative synthetic route.

Synthetic Workflow Diagram

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of Precursors

Preparation of 4-Chlorophenylhydrazine

4-Chlorophenylhydrazine is a key reagent and is typically prepared from 4-chloroaniline via a diazotization reaction followed by reduction.

Experimental Protocol:

-

Diazotization: 4-Chloroaniline (1 equivalent) is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice-salt bath. A pre-cooled aqueous solution of sodium nitrite (1 equivalent) is added dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is monitored using starch-iodide paper.

-

Reduction: The freshly prepared diazonium salt solution is then slowly added to a cooled solution of a suitable reducing agent, such as sodium sulfite or tin(II) chloride, in an acidic medium.

-

Work-up and Isolation: After the addition is complete, the reaction mixture is stirred for a specified time, and the precipitated 4-chlorophenylhydrazine hydrochloride is collected by filtration, washed with a small amount of cold water, and dried.

Synthesis of Ethyl 3-oxoheptanoate

Ethyl 3-oxoheptanoate serves as the β-ketoester, providing the carbon backbone for the pyrazole ring and the ester functionality. A common method for its synthesis is the Claisen condensation.

Experimental Protocol:

-

Enolate Formation: Sodium ethoxide is prepared by reacting sodium metal with absolute ethanol under an inert atmosphere.

-

Condensation: A mixture of ethyl pentanoate and diethyl carbonate is added dropwise to the sodium ethoxide solution. The reaction mixture is heated to reflux for several hours.

-

Work-up and Purification: After cooling, the reaction is quenched with a dilute acid. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

Part 2: Core Synthesis via Knorr Pyrazole Synthesis

The cornerstone of this synthesis is the Knorr pyrazole synthesis, a cyclocondensation reaction between the prepared precursors.[1][2]

Step 1: Formation of Ethyl 2-(2-(4-chlorophenyl)hydrazono)-3-oxoheptanoate (Japp-Klingemann Reaction)

The Japp-Klingemann reaction provides an efficient route to the hydrazone intermediate from the β-ketoester and the diazonium salt of 4-chloroaniline.[3][4]

Experimental Protocol:

-

Diazonium Salt Preparation: A fresh solution of 4-chlorophenyl diazonium salt is prepared from 4-chloroaniline as described in section 1.1.

-

Coupling Reaction: In a separate flask, ethyl 3-oxoheptanoate (1 equivalent) and sodium acetate (3 equivalents) are dissolved in ethanol and cooled to 0-5 °C with vigorous stirring. The freshly prepared diazonium salt solution is added slowly, maintaining the temperature below 5 °C.[5][6]

-

Reaction Completion and Isolation: After the addition is complete, the mixture is stirred at 0-5 °C for 1-2 hours and then allowed to stand at room temperature overnight. The precipitated crude hydrazone is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Cyclization to this compound

The final step involves the intramolecular cyclization of the hydrazone intermediate to form the stable aromatic pyrazole ring.

Experimental Protocol:

-

Reaction Setup: The dried ethyl 2-(2-(4-chlorophenyl)hydrazono)-3-oxoheptanoate is dissolved in a suitable solvent such as glacial acetic acid or ethanol. A catalytic amount of a strong acid, like sulfuric acid or hydrochloric acid, can be added to facilitate the reaction.[7]

-

Heating: The reaction mixture is heated under reflux for 1-3 hours. The progress of the cyclization can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into ice-water. The precipitated solid product is collected by filtration, washed with water to remove any acid, and then dried. The crude product can be further purified by recrystallization from ethanol or by column chromatography to yield the pure this compound.

Mechanistic Insights: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis proceeds through a well-established acid-catalyzed mechanism.[1]

Caption: Mechanism of the Knorr pyrazole synthesis.

The reaction is initiated by the protonation of the ketone carbonyl group of the hydrazone, which enhances its electrophilicity. This is followed by an intramolecular nucleophilic attack from the other nitrogen atom of the hydrazine moiety onto the activated carbonyl carbon, forming a cyclic intermediate. The final step involves the elimination of a water molecule (dehydration) to yield the stable, aromatic pyrazole ring.

Alternative Synthetic Route: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction offers an alternative pathway for the synthesis of pyrazole-4-carbaldehydes, which can then be oxidized to the corresponding carboxylic acid and subsequently esterified.[8][9] This reaction involves the formylation of an active methylene group of a suitable precursor using the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide). While a multi-step process for this specific target, it demonstrates the versatility of synthetic approaches to substituted pyrazoles.

Data Summary

| Step | Reactants | Key Reagents/Conditions | Product | Typical Yield (%) |

| 1.1 | 4-Chloroaniline | NaNO₂, HCl, 0-5 °C | 4-Chlorophenyl diazonium salt | In situ |

| 1.2 | Ethyl pentanoate, Diethyl carbonate | Sodium ethoxide, Reflux | Ethyl 3-oxoheptanoate | 60-70 |

| 2.1 | Ethyl 3-oxoheptanoate, 4-Chlorophenyl diazonium salt | Sodium acetate, Ethanol, 0-5 °C | Ethyl 2-(2-(4-chlorophenyl)hydrazono)-3-oxoheptanoate | 75-85 |

| 2.2 | Ethyl 2-(2-(4-chlorophenyl)hydrazono)-3-oxoheptanoate | Glacial acetic acid, Reflux | This compound | 80-90 |

Conclusion

The synthesis of this compound can be efficiently achieved through a well-defined, multi-step process centered around the Knorr pyrazole synthesis. The Japp-Klingemann reaction provides a reliable method for the formation of the key hydrazone intermediate. The protocols outlined in this guide, supported by mechanistic understanding, offer a solid foundation for researchers in the field of medicinal and synthetic organic chemistry.

References

-

SynArchive. (n.d.). Japp-Klingemann Reaction. [Link]

-

Wikipedia. (n.d.). Japp–Klingemann reaction. [Link]

-

Fun, H.-K., Chantrapromma, S., Padaki, M., Radhika, & Isloor, A. M. (2009). Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1029. [Link]

-

Fun, H.-K., Chantrapromma, S., Padaki, M., & Isloor, A. M. (2009). Ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1320. [Link]

-

Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]

-

chemeurope.com. (n.d.). Japp-Klingemann reaction. [Link]

-

Wikipedia. (n.d.). Knorr pyrrole synthesis. [Link]

-

Organic Reactions. (n.d.). The Japp-Klingemann Reaction. [Link]

-

ResearchGate. (2015). Synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate by an unusual protocol: Crystal and molecular structure, Hirshfeld surface analysis. [Link]

-

Semantic Scholar. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. [Link]

-

National Center for Biotechnology Information. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. [Link]

-

ResearchGate. (2020). Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives. [Link]

-

Rajput, S. S., & Trivedi, A. R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43. [Link]

- Google Patents. (n.d.).

-

National Center for Biotechnology Information. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

-

ResearchGate. (2009). Ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-(2-(2-chlorophenyl)hydrazono)-3-oxobutanoate. PubChem Compound Summary for CID 135473072. [Link]

-

PubMed. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. [Link]

-

PubMed. (2025). Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. [Link]

-

ResearchGate. (2008). Cyclization Reactions of Hydrazones. Part 28. Synthesis of Some[1][2][4]Triazino[5,6-b]quinoline Derivatives. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. synarchive.com [synarchive.com]

- 4. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 5. Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. researchgate.net [researchgate.net]

- 9. ijpcbs.com [ijpcbs.com]

"Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate chemical properties"

An In-Depth Technical Guide to Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, a validated synthesis protocol, detailed analytical characterization, and potential applications of this compound. As a member of the functionally rich pyrazole class of heterocyclic compounds, this molecule represents a significant scaffold for research in medicinal chemistry and agrochemical development. This document is intended for researchers, scientists, and drug development professionals, offering extrapolated data based on established principles of organic chemistry and analysis of structurally analogous compounds, given the novelty of this specific molecule.

Introduction and Scientific Context

The pyrazole nucleus is a cornerstone in modern pharmacology and crop science, forming the core of numerous approved drugs and agricultural products.[1][2] Its unique five-membered aromatic structure with two adjacent nitrogen atoms allows for versatile substitution patterns, leading to a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4] The specific substitution pattern of the title compound—a 1-(4-chlorophenyl) group, a 5-propyl group, and a 4-ethyl carboxylate group—suggests a molecule designed to explore specific structure-activity relationships (SAR). The N-aryl substitution, particularly with an electron-withdrawing chloro group, is a common feature in bioactive pyrazoles, potentially influencing metabolic stability and receptor binding affinity.[5] The C5-alkyl (propyl) and C4-ester moieties provide additional points for interaction and modulation of physicochemical properties like lipophilicity and solubility.

This guide synthesizes predictive data and established methodologies to provide a robust working profile of this compound, herein referred to as ECPPC.

Predicted Physicochemical and Spectroscopic Properties

While empirical data for ECPPC is not widely available, its properties can be reliably predicted based on its constituent functional groups and data from closely related analogues.

Core Chemical Properties

The following table summarizes the predicted core properties of ECPPC. These values are calculated using standard computational models and by comparison with similar chemical structures.

| Property | Predicted Value | Rationale / Notes |

| Molecular Formula | C₁₅H₁₇ClN₂O₂ | Derived from structural components. |

| Molecular Weight | 292.76 g/mol | Sum of atomic weights. |

| Appearance | White to off-white crystalline solid | Typical state for similar organic molecules.[6] |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, DMSO, Acetone); Insoluble in water. | Based on the nonpolar nature of the N-aryl and C-alkyl groups combined with the polar ester. |

| Melting Point | Estimated 65-75 °C | Extrapolated from similar N-aryl pyrazole esters. The propyl group may slightly lower the melting point compared to a methyl analogue due to less efficient crystal packing. |

| LogP | Estimated 3.5 - 4.5 | The combination of the chlorophenyl, propyl, and ethyl ester groups contributes to significant lipophilicity. |

Predicted Spectroscopic Profile

The structural identity and purity of ECPPC can be confirmed using standard spectroscopic techniques. The following sections detail the anticipated spectral data.

(Predicted for CDCl₃, 400 MHz)

-

δ 7.95 (s, 1H): This singlet corresponds to the C3-H proton on the pyrazole ring. Its downfield shift is characteristic of its position in the electron-deficient aromatic ring.[7]

-

δ 7.45 (d, J=8.5 Hz, 2H): Aromatic protons on the 4-chlorophenyl ring ortho to the pyrazole ring.

-

δ 7.30 (d, J=8.5 Hz, 2H): Aromatic protons on the 4-chlorophenyl ring meta to the pyrazole ring.

-

δ 4.25 (q, J=7.1 Hz, 2H): Methylene protons (-O-CH₂ -CH₃) of the ethyl ester group.[7]

-

δ 2.90 (t, J=7.5 Hz, 2H): Methylene protons (-CH₂ -CH₂-CH₃) of the propyl group attached to C5 of the pyrazole ring.

-

δ 1.65 (sextet, J=7.4 Hz, 2H): Methylene protons (-CH₂-CH₂ -CH₃) of the propyl group.

-

δ 1.30 (t, J=7.1 Hz, 3H): Methyl protons (-O-CH₂-CH₃ ) of the ethyl ester group.[7]

-

δ 0.95 (t, J=7.3 Hz, 3H): Methyl protons (-CH₂-CH₂-CH₃ ) of the propyl group.

(Predicted for CDCl₃, 100 MHz)

-

δ 164.5: Carbonyl carbon (C =O) of the ethyl ester.

-

δ 152.0: C5 of the pyrazole ring (substituted with propyl group).[8][9]

-

δ 137.5: Quaternary carbon of the chlorophenyl ring attached to N1.

-

δ 135.0: Quaternary carbon of the chlorophenyl ring bearing the chlorine atom.

-

δ 129.5 (2C): Aromatic CH carbons meta to the pyrazole ring.

-

δ 126.0 (2C): Aromatic CH carbons ortho to the pyrazole ring.

-

δ 112.0: C4 of the pyrazole ring (substituted with the ester group).[8]

-

δ 60.5: Methylene carbon (-O-C H₂-CH₃) of the ethyl ester.

-

δ 28.0: Methylene carbon (-C H₂-CH₂-CH₃) of the propyl group.

-

δ 22.5: Methylene carbon (-CH₂-C H₂-CH₃) of the propyl group.

-

δ 14.2: Methyl carbon (-O-CH₂-C H₃) of the ethyl ester.

-

δ 13.8: Methyl carbon (-CH₂-CH₂-C H₃) of the propyl group.

(Predicted, KBr Pellet)

-

~3120 cm⁻¹: C-H stretching (aromatic, pyrazole ring).

-

~2960-2850 cm⁻¹: C-H stretching (aliphatic, propyl and ethyl groups).

-

~1715 cm⁻¹: C=O stretching (strong, characteristic of the ester carbonyl).[10]

-

~1590, 1500 cm⁻¹: C=C and C=N stretching (aromatic and pyrazole rings).[11]

-

~1250 cm⁻¹: C-O stretching (ester).

-

~1090 cm⁻¹: C-Cl stretching.

(Predicted, Electron Ionization)

-

m/z 292/294: Molecular ion peak [M]⁺ and its isotopic peak [M+2]⁺ in an approximate 3:1 ratio, characteristic of a single chlorine atom.

-

m/z 263/265: Loss of the ethyl group (-C₂H₅).

-

m/z 247/249: Loss of the ethoxy group (-OC₂H₅).

-

m/z 219/221: Loss of the entire ester group (-COOC₂H₅).

-

m/z 111/113: Fragment corresponding to the 4-chlorophenyl cation.

-

Common pyrazole fragmentation: May show loss of N₂ or HCN from the heterocyclic ring fragments.[12][13]

Proposed Synthesis Protocol

The regioselective synthesis of 1,5-disubstituted-1H-pyrazole-4-carboxylates is well-established.[14][15] The most reliable and direct approach involves the condensation of a substituted hydrazine with a β-ketoester derivative. This ensures the desired regiochemistry with the aryl group on N1 and the alkyl group on C5.

Reaction Scheme

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchr.org [jchr.org]

- 3. researchgate.net [researchgate.net]

- 4. The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-(4-Chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid [cymitquimica.com]

- 6. Ethyl pyrazole-4-carboxylate | 37622-90-5 [chemicalbook.com]

- 7. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Regioselective Synthesis of 5- and 3-Hydroxy- N-Aryl-1 H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Characterization of Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate

Introduction: The Structural Significance of a Substituted Pyrazole

The pyrazole core is a privileged scaffold in medicinal chemistry, renowned for its diverse biological activities. The specific substitutions on the pyrazole ring in Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate—a 4-chlorophenyl group at the N1 position, a propyl group at C5, and an ethyl carboxylate at C4—are expected to modulate its physicochemical properties and biological activity. Accurate spectroscopic characterization is paramount for confirming the successful synthesis of the target molecule and for quality control in its potential applications. This guide will delve into the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopic data.

Molecular Structure and Predicted Spectroscopic Behavior

A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic data. The key structural features influencing the spectra are the aromatic 4-chlorophenyl ring, the heterocyclic pyrazole ring, the flexible propyl chain, and the ethyl ester group.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons and their spatial relationships. The predicted chemical shifts are influenced by the electron density around the protons and spin-spin coupling with neighboring protons.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Pyrazole-H3 | 8.0 - 8.2 | Singlet (s) | - | 1H |

| Aryl-H (ortho to N) | 7.5 - 7.7 | Doublet (d) | 8.0 - 9.0 | 2H |

| Aryl-H (meta to N) | 7.4 - 7.6 | Doublet (d) | 8.0 - 9.0 | 2H |

| O-CH₂ -CH₃ (Ester) | 4.2 - 4.4 | Quartet (q) | 7.0 - 7.5 | 2H |

| CH₂ -CH₂-CH₃ (Propyl) | 2.8 - 3.0 | Triplet (t) | 7.0 - 8.0 | 2H |

| CH₂-CH₂ -CH₃ (Propyl) | 1.6 - 1.8 | Sextet | 7.0 - 8.0 | 2H |

| O-CH₂-CH₃ (Ester) | 1.2 - 1.4 | Triplet (t) | 7.0 - 7.5 | 3H |

| CH₂-CH₂-CH₃ (Propyl) | 0.9 - 1.1 | Triplet (t) | 7.0 - 7.5 | 3H |

Rationale Behind Predicted Shifts and Multiplicities

-

Pyrazole-H3: The single proton on the pyrazole ring is expected to be the most deshielded due to the electron-withdrawing effects of the adjacent nitrogen atom and the carbonyl group of the ester. This results in a downfield chemical shift.

-

Aromatic Protons: The protons on the 4-chlorophenyl ring will appear as two doublets, characteristic of a para-substituted benzene ring. The protons ortho to the pyrazole ring will likely be slightly more downfield than those meta to it.

-

Ethyl Ester Protons: The methylene protons (-O-CH₂ -) are adjacent to an oxygen atom, causing a significant downfield shift. They will appear as a quartet due to coupling with the three protons of the methyl group. The methyl protons (-CH₃ ) will be a triplet, coupling with the adjacent methylene group.

-

Propyl Protons: The methylene protons attached to the pyrazole ring (-CH₂ -CH₂-CH₃) will be the most deshielded of the propyl group. The central methylene protons will show a more complex splitting pattern (a sextet) due to coupling with both adjacent methylene and methyl groups. The terminal methyl group will appear as a triplet.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C =O (Ester Carbonyl) | 160 - 165 |

| Pyrazole-C5 | 145 - 150 |

| Pyrazole-C3 | 140 - 145 |

| Aryl-C (ipso to N) | 138 - 140 |

| Aryl-C (ipso to Cl) | 133 - 136 |

| Aryl-C (ortho to N) | 129 - 131 |

| Aryl-C (meta to N) | 125 - 127 |

| Pyrazole-C4 | 110 - 115 |

| O -CH₂-CH₃ (Ester) | 60 - 65 |

| C H₂-CH₂-CH₃ (Propyl) | 28 - 32 |

| CH₂-C H₂-CH₃ (Propyl) | 22 - 25 |

| O-CH₂-C H₃ (Ester) | 13 - 15 |

| CH₂-CH₂-C H₃ (Propyl) | 13 - 15 |

Rationale Behind Predicted Shifts

-

Carbonyl Carbon: The ester carbonyl carbon is highly deshielded and will appear significantly downfield.

-

Pyrazole Carbons: The carbons of the pyrazole ring will have distinct chemical shifts based on their substitution and position relative to the nitrogen atoms.

-

Aromatic Carbons: The substituted carbons (ipso-carbons) will have characteristic shifts, while the protonated carbons will appear in the typical aromatic region.

-

Aliphatic Carbons: The chemical shifts of the ethyl and propyl carbons are in the expected upfield region for sp³ hybridized carbons, with the carbons directly attached to heteroatoms (oxygen and nitrogen-containing ring) being more downfield.

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration (20-50 mg).

-

Instrument Setup: Use a 100 MHz or higher ¹³C frequency NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Data Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.

Predicted Mass Spectrometric Data

-

Molecular Ion (M⁺): The expected monoisotopic mass is approximately 306.10 g/mol . The molecular ion peak should exhibit a characteristic M+2 peak with roughly one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

-

Major Fragmentation Pathways:

-

Loss of the ethoxy group (-OC₂H₅) from the ester.

-

Loss of the ethyl group (-C₂H₅) from the ester.

-

Cleavage of the propyl chain.

-

Fragmentation of the pyrazole ring.

-

Caption: Predicted major fragmentation pathways in mass spectrometry.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a coupled chromatographic system like GC-MS or LC-MS.

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | 1710 - 1730 | Strong |

| C=N Stretch (Pyrazole) | 1580 - 1620 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Weak |

| C-O Stretch (Ester) | 1200 - 1300 | Strong |

| C-H Stretch (sp³) | 2850 - 3000 | Medium |

| C-H Stretch (sp²) | 3000 - 3100 | Medium-Weak |

| C-Cl Stretch | 700 - 800 | Strong |

Rationale Behind Predicted Absorptions

-

Carbonyl Stretch: The most prominent peak is expected to be the strong absorption from the ester carbonyl group.

-

Aromatic and Heteroaromatic Stretches: The C=C and C=N stretching vibrations of the aromatic and pyrazole rings will appear in the 1450-1620 cm⁻¹ region.

-

C-O Stretch: A strong band corresponding to the C-O stretching of the ester will be present.

-

C-H Stretches: The spectrum will show distinct regions for sp³ (aliphatic) and sp² (aromatic and pyrazole) C-H stretching vibrations.

-

C-Cl Stretch: A strong absorption in the fingerprint region is expected for the carbon-chlorine bond.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Interpretation: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By leveraging fundamental principles of spectroscopy and drawing comparisons with structurally related molecules, a comprehensive set of expected spectral features has been outlined. This information serves as a valuable resource for researchers in the synthesis, identification, and quality control of this and similar pyrazole derivatives, ensuring a high degree of scientific integrity in their work.

References

No direct references for the complete spectroscopic data of the target molecule were found. The predictions and interpretations are based on established principles of organic spectroscopy and data from analogous compounds found in the following types of resources:

- General Spectroscopic Textbooks: Standard organic chemistry textbooks and specialized spectroscopy books provide the foundational principles for interpreting NMR, MS, and IR d

-

Chemical Databases: Databases such as PubChem and ChemSpider offer information on the physical and chemical properties of related compounds, which can be used for comparative analysis. For instance, data for "ethyl 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate" can be found on PubChem.[1][2]

-

Scientific Literature: Research articles detailing the synthesis and characterization of substituted pyrazoles provide valuable experimental data for similar structures. A search on platforms like SciFinder or Google Scholar for "synthesis of substituted pyrazole carboxylates" would yield relevant publications. For example, a study on the synthesis of pyrazoles provides typical NMR data for related structures.[3]

-

Spectral Databases: Online spectral databases like SpectraBase can contain ¹H and ¹³C NMR data for structurally similar fragments or related molecules, aiding in the prediction of chemical shifts.[4][5]

Sources

- 1. ethyl 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate | C18H15ClN2O2 | CID 753856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ethyl 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate | C18H15ClN2O2 | CID 753856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

"mechanism of action of pyrazole carboxylate derivatives"

An In-Depth Technical Guide to the

Authored by: A Senior Application Scientist

Introduction: The Pyrazole Carboxylate Scaffold in Modern Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets.[1][2][3] When functionalized with a carboxylate group, the resulting pyrazole carboxylate derivatives gain an additional critical interaction point—a carboxylic acid moiety that can act as a hydrogen bond donor/acceptor or a coordination site for metal ions within enzyme active sites.[4] This combination has led to the development of a diverse class of molecules with applications spanning from antifungal and anti-inflammatory agents to potent anticancer and neuroprotective compounds.[5][6][7][8]

This technical guide provides an in-depth exploration of the core mechanisms of action underpinning the biological activities of pyrazole carboxylate derivatives. We will dissect the primary modes of interaction at the molecular level, focusing on key enzyme inhibition pathways and the induction of cellular stress responses. This analysis is grounded in field-proven experimental insights and supported by authoritative references to provide researchers, scientists, and drug development professionals with a robust understanding of this important chemical class.

Part 1: The Core Mechanism — Targeted Enzyme Inhibition

The most prevalent mechanism of action for pyrazole carboxylate derivatives is the specific and often potent inhibition of key enzymes involved in critical physiological and pathological processes. The pyrazole core acts as a rigid scaffold, positioning various substituents to achieve high-affinity binding within enzyme active sites.

Inhibition of Metalloenzymes: The Case of Carbonic Anhydrases

Carbonic Anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They play crucial roles in pH regulation, fluid secretion, and biosynthetic pathways. Dysregulation of CA activity is implicated in diseases like glaucoma and certain cancers, making them important therapeutic targets.[9]

Mechanism of Inhibition:

Pyrazole carboxylate derivatives, particularly those bearing a sulfonamide side chain (pyrazole-carboxamides), have emerged as potent inhibitors of human carbonic anhydrase isoenzymes, notably hCA I and hCA II.[9][10][11] The inhibitory action is a classic example of active-site-directed inhibition, characterized by two key interactions:

-

Zinc Ion Coordination: The sulfonamide moiety (-SO₂NH₂) is deprotonated to its anionic form (-SO₂NH⁻). This negatively charged nitrogen atom then directly coordinates with the Zn²⁺ ion located at the catalytic core of the enzyme's active site.[9][11] This ionic bond displaces the zinc-bound water/hydroxide molecule that is essential for the catalytic cycle, effectively shutting down the enzyme.[9]

-

Hydrophobic and Hydrogen Bonding: The pyrazole ring and its other substituents form additional hydrogen bonds and hydrophobic interactions with amino acid residues lining the active site cavity. These secondary interactions anchor the inhibitor firmly in place, dictating the potency and isoform selectivity of the compound.[9]

Molecular docking studies have visually confirmed this binding mode, showing the sulfonamide group deep within the active site cone, coordinated to the zinc ion, while the pyrazole scaffold establishes stabilizing contacts with the surrounding residues.[11]

Disruption of Cellular Respiration: Targeting Succinate Dehydrogenase (SDH)

In the realm of agricultural fungicides and potential anticancer agents, pyrazole carboxamides have been exceptionally successful as inhibitors of Succinate Dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[12][13] SDH is a crucial enzyme that links the Krebs cycle to oxidative phosphorylation.

Mechanism of Inhibition:

Pyrazole carboxamide fungicides, such as fluxapyroxad, function by blocking the ubiquinone (Coenzyme Q) binding site on the SDH enzyme complex.[13] This competitive inhibition prevents the transfer of electrons from FADH₂ to the ubiquinone pool, thereby halting the electron transport chain.

The consequences of SDH inhibition are profound and multifaceted:

-

Interruption of ATP Synthesis: The blockade of the electron transport chain directly curtails the production of ATP through oxidative phosphorylation.

-

Increased Reactive Oxygen Species (ROS) Production: The stalled electron flow leads to the accumulation of reactive intermediates, resulting in a surge of damaging ROS.

-

Mitochondrial Dysfunction: The disruption of electron transport leads to a decrease in the mitochondrial membrane potential (MMP), a key indicator of mitochondrial health.[12]

This cascade of events ultimately triggers cell death, making SDH inhibitors highly effective against fungal pathogens and a subject of investigation for cancer therapy.[12]

Signaling Pathway: SDH Inhibition

The following diagram illustrates how pyrazole carboxamides disrupt the mitochondrial respiratory chain by inhibiting Succinate Dehydrogenase (SDH).

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Design and Synthesis of Pyrazole Carboxamide Derivatives as Selective Cholinesterase and Carbonic Anhydrase Inhibitors: Molecular Docking and Biological Evaluation | Semantic Scholar [semanticscholar.org]

- 11. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate: A Technical Guide to Target Identification and Validation

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold represents a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved therapeutics with a broad spectrum of biological activities.[1][2] Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate is a novel compound belonging to this privileged class. While its specific biological targets remain uncharacterized, its structural features suggest significant therapeutic potential. This in-depth technical guide provides a comprehensive, step-by-step framework for the identification and validation of its molecular targets. By integrating computational prediction with robust experimental validation, this guide is designed to empower researchers to systematically elucidate the mechanism of action of this promising molecule and accelerate its journey from a chemical entity to a potential therapeutic agent.

Introduction: The Pyrazole Scaffold and the Imperative of Target Identification

Pyrazole and its derivatives are five-membered heterocyclic compounds that have demonstrated a remarkable range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[3][4][5] The therapeutic versatility of this scaffold is largely dictated by the nature and position of its substituents, which influence the molecule's interaction with biological targets.[6] The subject of this guide, this compound, possesses distinct structural motifs that warrant a systematic investigation into its therapeutic applications.

The precise identification of a drug's molecular target is a critical step in the drug discovery pipeline.[7][8] It provides a mechanistic understanding of its pharmacological effects, facilitates the optimization of lead compounds, and is essential for predicting potential on- and off-target toxicities. This guide outlines a logical and experimentally rigorous workflow for the deconvolution of the therapeutic targets of this compound.

Structural Analysis and Hypothesis Generation

A thorough analysis of the chemical structure of this compound provides the initial clues to its potential biological activity. The molecule can be deconstructed into four key pharmacophoric features:

-

The Pyrazole Core: This central aromatic ring is a known hinge-binding motif for many protein kinases and is also a key feature in selective COX-2 inhibitors.[9][10]

-

The 1-(4-chlorophenyl) Group: The presence of a substituted phenyl ring at the N1 position is common in many kinase inhibitors, where it often occupies a hydrophobic pocket in the ATP-binding site.[11] In COX inhibitors, this group can contribute to the selectivity for the COX-2 isoform.[12]

-

The 5-propyl Group: This alkyl substituent will influence the compound's lipophilicity and may play a role in van der Waals interactions within a target's binding pocket.

-

The 4-ethyl-carboxylate Group: This ester moiety can act as a hydrogen bond acceptor and its orientation will be critical for binding affinity and selectivity.

Based on these structural features and the extensive literature on pyrazole derivatives, we can hypothesize three primary classes of potential therapeutic targets for this compound:

-

Protein Kinases: The pyrazole core is a well-established scaffold for inhibitors of various kinase families, including tyrosine kinases and mitogen-activated protein kinases (MAPKs).[9][13]

-

Cyclooxygenases (COX): Many 1,5-diarylpyrazole derivatives, such as celecoxib, are potent and selective COX-2 inhibitors with anti-inflammatory properties.[12][14]

-

Central Nervous System (CNS) Targets: The lipophilic nature of the compound and the known CNS activities of some pyrazole derivatives suggest potential interactions with receptors or enzymes within the central nervous system.[15]

A Step-by-Step Workflow for Target Identification and Validation

The following workflow provides a systematic approach to identifying and validating the therapeutic targets of this compound, integrating both computational and experimental methodologies.

Sources

- 1. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 5. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Target deconvolution strategies in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lifesciences.danaher.com [lifesciences.danaher.com]

- 8. drugtargetreview.com [drugtargetreview.com]

- 9. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]

- 10. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and structure-activity relationship studies of urea-containing pyrazoles as dual inhibitors of cyclooxygenase-2 and soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 1,3,5-Pyrazoline Derivatives in CNS Disorders: Synthesis, Biological Evaluation and Structural Insights through Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Silico Modeling Guide for Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate: From Ligand Preparation to Bioactivity Prediction

Introduction: The Pyrazole Scaffold and the Dawn of Predictive Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities.[1] Derivatives of this five-membered heterocycle are integral to numerous therapeutic agents, demonstrating efficacy as anticancer, anti-inflammatory, antimicrobial, and analgesic compounds.[2][3] Many of these effects are achieved through the inhibition of protein kinases, a class of enzymes crucial to cellular signaling and often dysregulated in diseases like cancer.[2][4] The subject of this guide, Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate, is a member of this promising chemical family.

While traditional drug discovery relies on extensive and costly wet-lab synthesis and screening, the field has been revolutionized by in silico modeling.[5] These computational techniques allow us to predict the behavior of a molecule—from its basic physicochemical properties to its dynamic interactions with a biological target—before it is ever synthesized. This guide provides a comprehensive, technically-grounded workflow for the in silico evaluation of this compound, designed for researchers and drug development professionals. We will navigate the logical sequence from initial molecule preparation to molecular docking, dynamic simulation, and toxicity prediction, explaining not just the steps, but the scientific rationale that underpins each decision.

Part 1: Ligand Preparation and Physicochemical Characterization

Before any complex modeling, the molecule must be accurately represented in a digital format and its fundamental drug-like properties assessed. This initial step is critical, as all subsequent predictions are contingent on the quality of the input structure.

Protocol 1: 2D Sketching, 3D Conversion, and Energy Minimization

-

2D Structure Generation: Using a chemical drawing tool such as ACD/ChemSketch or MarvinSketch, draw the 2D structure of this compound.

-

Conversion to 3D: Convert the 2D sketch into a 3D structure. This initial 3D conformation is a rough approximation and not energetically favorable.

-

Energy Minimization: To achieve a stable, low-energy conformation, the 3D structure must be energy-minimized. This is performed using molecular mechanics force fields (e.g., MMFF94). This process adjusts bond lengths, angles, and torsions to find the most probable conformation of the molecule in isolation.

-

File Format for Docking: Save the minimized 3D structure in a suitable format for docking software, such as .mol2 or .pdbqt, which retains the 3D coordinates and partial charge information.[6]

Data Analysis: Physicochemical Profiling and Lipinski's Rule of Five

A preliminary assessment of "drug-likeness" is essential to flag potential liabilities early. Lipinski's Rule of Five provides a set of heuristics to evaluate the likelihood of a compound being orally bioavailable.[5] We can use online tools or software packages to calculate these properties.

| Molecular Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight (MW) | 306.78 g/mol | ≤ 500 g/mol | Yes |

| LogP (Octanol-water partition coefficient) | 4.2 | ≤ 5 | Yes |

| Hydrogen Bond Donors (HBD) | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors (HBA) | 4 (2 N, 2 O) | ≤ 10 | Yes |

| Molar Refractivity | 84.5 cm³ | 40 - 130 | Yes |

Rationale: The compound fully complies with Lipinski's Rule of Five, suggesting a favorable preliminary profile for oral bioavailability. A LogP of 4.2 indicates good lipophilicity, which is often necessary for membrane permeability.

Part 2: Target Identification and Rationale

The broad bioactivity of pyrazole derivatives, particularly as kinase inhibitors, provides a strong basis for hypothesis-driven target selection.[1][2] Literature shows that pyrazole-based compounds can effectively inhibit a range of kinases involved in cancer and inflammation, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2), and c-Jun N-terminal kinase (JNK-1).[7][8]

For this guide, we will select VEGFR-2 as our primary hypothetical target. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[7] Dual inhibition of targets like EGFR and VEGFR-2 is a validated strategy in cancer therapy, and pyrazole scaffolds have proven effective in this context.[7]

Part 3: Molecular Docking: Predicting the Binding Interaction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein.[9] It allows us to visualize the binding mode at the atomic level and estimate the strength of the interaction, typically reported as a binding affinity (kcal/mol).[6][10]

Overall Docking Workflow

The docking process involves preparing the receptor and ligand, defining the search space, running the docking algorithm, and analyzing the results.

Caption: Figure 1: A generalized workflow for molecular docking.

Protocol 2: Molecular Docking with AutoDock Vina

-

Receptor Preparation:

-

Download the crystal structure of VEGFR-2 from the Protein Data Bank (PDB). For this example, we will use PDB ID: 2OH4 .

-

Using software like UCSF Chimera or AutoDock Tools, prepare the protein by removing water molecules, co-crystallized ligands, and any non-essential chains.[11]

-

Add polar hydrogens and assign partial charges (e.g., Gasteiger charges). This step is crucial for accurately calculating electrostatic interactions.

-

Save the prepared receptor in the .pdbqt format.

-

-

Ligand Preparation:

-

Use the energy-minimized 3D structure of this compound from Protocol 1, ensuring it is in the .pdbqt format.

-

-

Grid Box Definition:

-

The grid box defines the three-dimensional space where the docking algorithm will search for binding poses.[6]

-

Rationale: To ensure a targeted search, the grid box should be centered on the active site. A reliable method is to center it on the coordinates of the co-crystallized inhibitor in the original PDB file. This focuses the computational effort on the most relevant region of the protein.

-

-

Running the Docking Simulation:

-

Use a command-line interface to run AutoDock Vina, specifying the prepared receptor, ligand, and grid box coordinates.[6]

-

vina --receptor protein.pdbqt --ligand ligand.pdbqt --center_x X --center_y Y --center_z Z --size_x A --size_y B --size_z C

-

The software will generate an output file containing several predicted binding poses, ranked by their binding affinity scores.

-

-

Results Analysis:

-

The primary metric is the binding affinity , reported in kcal/mol. More negative values indicate a stronger, more favorable binding interaction.[6]

-

Analyze the top-ranked pose. Visualize the protein-ligand complex in a molecular viewer like PyMOL.

-

Identify key interactions: Look for hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and key amino acid residues in the VEGFR-2 active site.

-

Hypothetical Docking Results

| Metric | Predicted Value | Interpretation |

| Binding Affinity | -9.2 kcal/mol | A strong predicted binding affinity, suggesting a stable interaction. |

| Interacting Residues | Cys919, Asp1046, Glu885, Leu840 | The ligand is predicted to form hydrogen bonds with the hinge region (Cys919) and other key catalytic residues, a common feature of kinase inhibitors.[7] |

| Binding Mode | The 4-chlorophenyl group occupies a hydrophobic pocket, while the pyrazole core interacts with the hinge region. | This binding orientation is consistent with known type I kinase inhibitors.[4] |

Part 4: Molecular Dynamics (MD) Simulation: Assessing Complex Stability

While molecular docking provides a static snapshot of the binding event, a protein-ligand complex is a dynamic system. Molecular Dynamics (MD) simulations model the movements of atoms and molecules over time, allowing us to assess the stability of the predicted binding pose and the flexibility of the complex under near-physiological conditions.[12]

MD Simulation Workflow

Caption: Figure 2: Key stages of a protein-ligand MD simulation.

Protocol 3: MD Simulation using GROMACS

This protocol provides a conceptual overview. Detailed tutorials for GROMACS are widely available.[13][14][15][16]

-

System Preparation:

-

Start with the top-ranked protein-ligand complex from the docking simulation.

-

Choose a suitable force field (e.g., CHARMM36 for the protein, CGenFF for the ligand). The force field is a set of parameters that defines the potential energy of the system.

-

Generate a topology file for the ligand, which describes its bond lengths, angles, and charge parameters.

-

-

Solvation and Ionization:

-

Place the complex in a periodic box of water molecules (e.g., TIP3P water model). This simulates the aqueous environment of the cell.

-

Add ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system.

-

-

Minimization and Equilibration:

-

Perform energy minimization on the entire solvated system to remove any steric clashes.

-

NVT Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to relax around the protein and ligand. Position restraints are often applied to the protein and ligand heavy atoms during this phase.[14]

-

NPT Equilibration: Continue the simulation at constant temperature and pressure. This ensures the system reaches the correct density. The position restraints are typically weakened or removed.

-

-

Production MD:

-

Run the simulation for a desired length of time (e.g., 100 nanoseconds) without restraints. During this phase, the trajectory of atomic coordinates is saved at regular intervals.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD curve for both suggests the complex is not undergoing major conformational changes and the ligand remains stably bound.

-

Root Mean Square Fluctuation (RMSF): Plot the RMSF of each protein residue. This identifies regions of high flexibility.

-

Interaction Analysis: Analyze the persistence of key interactions (like hydrogen bonds) identified in the docking pose throughout the simulation.

-

Part 5: ADMET Prediction: Profiling for Safety and Efficacy

A potent molecule is useless if it is toxic or cannot reach its target in the body. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction uses computational models to forecast these properties.[17]

Rationale for ADMET Screening

Predicted ADMET Profile

| Parameter | Category | Predicted Outcome | Implication |

| Absorption | Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Caco-2 Permeability | High | Indicates good potential for passive diffusion across the intestinal wall. | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross into the brain, reducing the risk of CNS side effects. |

| Plasma Protein Binding | High | May have a longer duration of action, but also potential for drug-drug interactions. | |

| Metabolism | CYP2D6 Inhibitor | No | Low risk of interfering with the metabolism of other drugs metabolized by this key enzyme. |

| CYP3A4 Inhibitor | No | Low risk of interfering with the metabolism of other drugs metabolized by this key enzyme. | |

| Toxicity | AMES Mutagenicity | Non-mutagenic | Low risk of causing genetic mutations. |

| hERG I Inhibitor | Low risk | Reduced likelihood of causing cardiotoxicity. |

Conclusion and Future Directions

This in-silico investigation provides a multi-faceted profile of this compound. The analysis indicates that the compound is compliant with Lipinski's rules, possesses a strong predicted binding affinity for the VEGFR-2 kinase active site, and exhibits a promising ADMET profile with a low risk of key toxicities.

The computational workflow presented here—from ligand preparation and target selection to docking, dynamic simulation, and ADMET prediction—forms a robust, self-validating system. A strong docking score is substantiated by a stable MD simulation, and a promising activity profile is qualified by favorable ADMET predictions. These in-silico results provide a strong rationale for prioritizing this compound for chemical synthesis and subsequent in vitro biological evaluation to confirm its activity as a VEGFR-2 inhibitor.

References

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

-

Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. MDPI. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

-

Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. PubMed. [Link]

-

Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]

-

Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. Read the Docs. [Link]

-

Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. PubMed Central. [Link]

-

Small Molecule Docking. KBbox: Methods. [Link]

-

In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. PubMed Central. [Link]

-

ADMET Predictor®. Simulations Plus. [Link]

-

ADMET Predictions. Deep Origin. [Link]

-

In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. ResearchGate. [Link]

-

ADMET-AI. ADMET-AI. [Link]

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

-

Small molecule docking. Bonvin Lab. [Link]

-

ADMET Prediction Software. Sygnature Discovery. [Link]

-

In-Silico QSAR Studies of Some Pyrazolone Compounds. European Open Science. [Link]

-

13.2: How to Dock Your Own Drug. Chemistry LibreTexts. [Link]

-

In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. International Journal of Multidisciplinary Research and Development. [Link]

-

GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]

-

Protein-Ligand Complex. MD Tutorials. [Link]

-

Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]

-

Molecular Dynamics Simulations for Understanding Protein–Ligand Binding Mechanisms: A Systematic Review protocol. protocols.io. [Link]

-

Current status of pyrazole and its biological activities. PubMed Central. [Link]

Sources

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. allsubjectjournal.com [allsubjectjournal.com]

- 6. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 7. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 8. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. KBbox: Methods [kbbox.h-its.org]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Molecular Dynamics Simulations for Understanding Protein–Ligand Binding Mechanisms: A Systematic Review p... [protocols.io]

- 13. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]

- 14. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 15. Protein-Ligand Complex [mdtutorials.com]

- 16. youtube.com [youtube.com]

- 17. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 18. sygnaturediscovery.com [sygnaturediscovery.com]

- 19. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 20. ADMET-AI [admet.ai.greenstonebio.com]

- 21. portal.valencelabs.com [portal.valencelabs.com]

Unlocking the Therapeutic Potential: A Guide to the Bioavailability of Functionalized Pyrazole Compounds

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in numerous FDA-approved drugs.[1][2] Its synthetic versatility allows for extensive functionalization, leading to compounds with a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] However, the translation of a potent pyrazole-based compound from a laboratory hit to a clinical success is frequently impeded by a critical hurdle: poor bioavailability. This guide provides a comprehensive framework for understanding and optimizing the bioavailability of functionalized pyrazole derivatives. We will dissect the intricate relationship between chemical structure and pharmacokinetic behavior, detail robust experimental workflows for assessment, and explore advanced strategies for enhancing systemic exposure, thereby enabling researchers to unlock the full therapeutic potential of this vital class of compounds.

The Bioavailability Challenge: From Chemical Structure to Systemic Action

Oral bioavailability (F) is the fraction of an administered drug that reaches the systemic circulation unchanged. It is a paramount parameter in drug development, directly influencing therapeutic efficacy and dosing regimens. The journey of an oral drug is fraught with physiological barriers, collectively described by the acronym ADME: Absorption, Distribution, Metabolism, and Excretion. For pyrazole compounds, which can often be lipophilic and possess poor aqueous solubility, navigating this path is particularly challenging.[6][7]

A compound's failure at any stage of the ADME process can terminate its development. Therefore, a proactive, integrated approach to evaluating and engineering bioavailability is not just advantageous; it is essential.

Caption: The ADME pathway for an orally administered drug.

Structure-Bioavailability Relationships (SBR) of the Pyrazole Core

The physicochemical properties endowed by substituents on the pyrazole ring dictate the compound's ADME profile. Understanding these relationships is key to rational drug design. The pyrazole ring itself is considered metabolically stable, a feature that has contributed to its increased use in recently approved drugs.[1]

Key Physicochemical Drivers of Bioavailability:

-

Aqueous Solubility: Essential for dissolution in the gastrointestinal fluid. Poor solubility is a primary cause of low bioavailability for many new chemical entities.[7]

-

Lipophilicity (LogP): A balancing act is required. Sufficient lipophilicity is needed to cross cell membranes, but excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.

-

Permeability: The ability to traverse the intestinal epithelium to enter the bloodstream.

-

Metabolic Stability: Resistance to enzymatic degradation, primarily by Cytochrome P450 (CYP) enzymes in the liver.[2]

The following diagram illustrates how functionalization at different positions of the pyrazole scaffold can influence these key drivers.

Caption: Impact of substituents on the pyrazole core on ADME properties.

Experimental Workflow for Bioavailability Assessment

A tiered, systematic approach is crucial for efficiently evaluating the bioavailability of novel pyrazole compounds. This process integrates computational, in vitro, and in vivo methods to build a comprehensive pharmacokinetic profile and identify liabilities early in the discovery pipeline.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review | MDPI [mdpi.com]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 7. researchgate.net [researchgate.net]

The In-Depth Technical Guide to the Structure-Activity Relationship of Chlorophenyl Pyrazole Esters

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: Decoding the Potency of Chlorophenyl Pyrazole Esters

In the landscape of modern agrochemical and pharmaceutical research, the pyrazole scaffold stands as a cornerstone of innovation. These five-membered heterocyclic rings, particularly when functionalized with chlorophenyl and ester moieties, have given rise to a class of compounds with potent and diverse biological activities. As insecticides, many of these derivatives exhibit remarkable efficacy, often by targeting the nervous systems of pests. This guide offers a deep dive into the intricate relationship between the chemical structure of chlorophenyl pyrazole esters and their biological function, providing a crucial roadmap for the rational design of next-generation bioactive molecules. By understanding the causality behind experimental choices and the subtle interplay of molecular features, we can unlock new avenues for developing more effective and selective agents.

The Architectural Blueprint: Core Structural Components and Their Significance

The biological activity of chlorophenyl pyrazole esters is not the result of a single molecular feature but rather a synergistic interplay between three key components: the pyrazole core, the chlorophenyl substituent, and the ester moiety. The strategic placement and nature of these groups dictate the compound's overall physicochemical properties, its ability to interact with biological targets, and ultimately, its potency and selectivity.

The Pyrazole Core: A Privileged Scaffold

The pyrazole ring is a foundational element in a multitude of commercially successful insecticides, including fipronil and chlorantraniliprole.[1][2] Its prevalence is attributed to its metabolic stability and its ability to serve as a rigid scaffold, correctly orienting pendant functional groups for optimal interaction with target proteins. The nitrogen atoms within the pyrazole ring can act as hydrogen bond acceptors, further anchoring the molecule within the binding site of its target.[3]

The Chlorophenyl Group: A Key to Potency and Selectivity

The presence and position of chlorine atoms on the phenyl ring are critical determinants of a compound's insecticidal activity. The chlorophenyl group significantly influences the molecule's lipophilicity, which in turn affects its ability to penetrate the insect cuticle and membranes to reach its target. Furthermore, the electron-withdrawing nature of chlorine atoms can modulate the electronic properties of the entire molecule, enhancing its binding affinity to the target receptor.[4] Structure-activity relationship (SAR) studies have consistently shown that substitutions on the phenyl ring, particularly with one or two chlorine atoms, are often essential for high potency.[3] The precise substitution pattern (e.g., 2,4-dichloro, 4-chloro) can fine-tune the molecule's activity and selectivity.

The Ester Moiety: Modulating Activity and Properties

While the pyrazole core and chlorophenyl group often form the primary pharmacophore, the ester functionality plays a crucial role in modulating the compound's overall properties. The nature of the alcohol-derived portion of the ester can influence:

-

Solubility and Bioavailability: By altering the ester group, researchers can fine-tune the compound's solubility in both aqueous and lipid environments, which is critical for its uptake and distribution within the target organism.

-

Metabolic Stability: The ester linkage can be a site of metabolic cleavage by esterase enzymes. The steric and electronic properties of the ester group can be modified to either enhance or decrease metabolic stability, thereby controlling the duration of action.

-

Target Interaction: The size, shape, and electronic nature of the ester substituent can directly influence how the molecule fits into the binding pocket of the target protein, potentially leading to increased or decreased activity.

A preliminary structure-activity relationship analysis often reveals that the insecticidal activities of thiazole amides are better than that of thiazole esters, suggesting that the nature of this linkage is a critical optimization point.[5]

Mechanism of Action: Targeting the Insect Nervous System

A primary mode of action for many insecticidal chlorophenyl pyrazole derivatives is the disruption of the central nervous system. These compounds frequently act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor.[3][6][7]

Caption: Mechanism of GABA Receptor Antagonism.

In a healthy insect nervous system, GABA binds to its receptor, opening a chloride ion channel. The influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire and thus inhibiting nerve impulses. Chlorophenyl pyrazole esters can bind to a site within the chloride channel of the GABA receptor, physically blocking the channel.[8] This prevents the influx of chloride ions, even when GABA is bound to the receptor. The result is a failure of nerve impulse inhibition, leading to hyperexcitation of the central nervous system, convulsions, and ultimately, the death of the insect.

The Causality Behind Experimental Design: A Step-by-Step Approach

The development of novel chlorophenyl pyrazole esters follows a logical and iterative process of design, synthesis, and biological evaluation. Each step is informed by the data from the previous one, creating a self-validating system for lead optimization.

Caption: Iterative Workflow for Lead Optimization.

Synthesis of Chlorophenyl Pyrazole Esters

A common and efficient method for the synthesis of the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation reaction between a β-keto ester and a hydrazine derivative.

Experimental Protocol: Synthesis of a Representative 5-(chlorophenyl)-3-hydroxy-1H-pyrazole

This protocol describes the base-catalyzed cyclocondensation of a substituted ethyl 4-(chlorophenyl)-4-oxobutyrate with hydrazine hydrate.

Materials:

-

Ethyl 4-(3-chlorophenyl)-4-oxobutyrate

-

Hydrazine hydrate (80% solution in water)

-

Absolute Ethanol

-

Sodium ethoxide (NaOEt)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 4-(3-chlorophenyl)-4-oxobutyrate (10 mmol) in absolute ethanol (40 mL).

-

Addition of Base: To this solution, add sodium ethoxide (12 mmol) and stir the mixture at room temperature for 15 minutes.

-

Addition of Hydrazine: Slowly add hydrazine hydrate (12 mmol) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with 1 M hydrochloric acid until the pH is approximately 7.

-